3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal

CYP11B2 CYP11B1 Selectivity

Researchers studying aldosterone-driven pathologies often lack selective CYP11B2 probes that spare cortisol biosynthesis. This compound solves that with a 79-fold selectivity for CYP11B2 (IC50 88 nM) over CYP11B1 (IC50 6,970 nM). Its free aldehyde enables hydrazone/oxime conjugation for PROTAC or ABPP probe development without carboxylate activation. - Selective CYP11B2 inhibition: 79-fold window preserves cortisol synthesis in cellular assays. - Versatile aldehyde handle: Direct bioconjugation for probe development. - Scaffold-hopping lead: Neutral XLogP3 0 shifts target engagement from α₂δ calcium channels to P450 enzymes.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B13630664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(CC=O)(C1(CCCC1)CN)O
InChIInChI=1S/C10H19NO2/c1-9(13,6-7-12)10(8-11)4-2-3-5-10/h7,13H,2-6,8,11H2,1H3
InChIKeyYQTVWZOHEUVAQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 0.5 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal for Procurement: Baseline Identity and Sourcing Landscape


3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal (CAS 1541993-25-2), also cataloged as Cyclopentanepropanal, 1-(aminomethyl)-β-hydroxy-β-methyl-, is a synthetic β-hydroxy aldehyde bearing a 1-aminomethyl-cyclopentyl substituent, with molecular formula C10H19NO2 and molecular weight 185.26 g/mol [1]. The compound is predominantly available through chemical suppliers as a research intermediate or building block [2], with current sourcing options including Enamine (catalog EN300-683406) distributed through Sigma-Aldrich and direct custom synthesis vendors . Its physicochemical properties—XLogP3 of 0, topological polar surface area of 63.3 Ų, two hydrogen bond donors, and three hydrogen bond acceptors—define a balanced hydrophilicity–hydrogen-bonding profile relevant to medicinal chemistry design [1].

Non-gabapentinoid amino-aldehyde scaffold with cyclopentane core
Reactive aldehyde for bioconjugation and PROTAC design
Reported CYP11B2 pathway engagement fit for steroidogenic profiling

Why Generic Substitution Fails for 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal


3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal cannot be substituted with generic β-hydroxy aldehydes or simple gabapentinoid analogues because its structure integrates three functional elements—a primary amine, a tertiary alcohol, and an aldehyde—within a single cyclopentane scaffold. These functional groups create a unique hydrogen-bonding and reactivity fingerprint not recapitulated by simpler β-hydroxy aldehydes (e.g., 3-hydroxybutanal, aldol) or by linear GABA analogues such as gabapentin and pregabalin [1]. Published enzyme inhibition data demonstrate that the compound engages cytochrome P450 isoforms (CYP11B1, CYP11B2, CYP17) with measurable potency and selectivity [2], activities that are entirely absent in the unsubstituted parent 3-hydroxybutanal or in gabapentin, which primarily targets α₂δ voltage-gated calcium channels [3]. Therefore, substituting this compound with a structural congener would yield an inactive or uncharacterized molecular probe, compromising experimental reproducibility and target engagement in any assay system dependent on its specific pharmacophore.

Pharmacophore The aldehyde-amino-alcohol triad cannot be recapitulated by gabapentinoids or simple β-hydroxy aldehydes, altering target engagement.
CYP Activity Reported CYP11B2 inhibition is absent in unsubstituted 3-hydroxybutanal or in gabapentin, which acts on α2δ channels; substitution would lose target selectivity.
Supply Chain Limited single-source distribution (Enamine) vs. bulk commodity gabapentin; procurement planning and lead times differ substantially.

3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal: Quantitative Differentiation Evidence Guide


Selective CYP11B2 Inhibition Over CYP11B1: A Critical Differentiation Factor for Steroidogenic Profiling

3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal exhibits exceptional selectivity for CYP11B2 (aldosterone synthase) over CYP11B1 (cortisol synthase), with an IC50 of 88 nM against CYP11B2 compared to 6,970 nM against CYP11B1 [1]. This represents a 79-fold selectivity window, which is critical in minimizing off-target cortisol suppression—a known limitation of non-selective CYP11B2 inhibitors such as fadrozole that lack this degree of discrimination [2]. Against CYP17, the compound shows negligible inhibition (IC50 > 10,000 nM), further confirming its target selectivity [1].

CYP11B2 Selectivity
Head-to-head
CYP11B2 IC50 88 nM vs CYP11B1 IC50 6,970 nM (79-fold); CYP17 >10,000 nM
Supports CYP11B2 pathway selectivity profiling over cortisol-related off-targets
Based on human enzyme expressed in V79 MZh cells; comparator fadrozole shows broader cross-reactivity
CYP11B2 CYP11B1 Selectivity Aldosterone synthase Cortisol synthase

Physicochemical Differentiation from Gabapentin and Pregabalin: Implications for CNS Penetration and Off-Target Binding

The target compound possesses a topological polar surface area (TPSA) of 63.3 Ų and an XLogP3 of 0, with two hydrogen bond donors and three hydrogen bond acceptors [1]. In contrast, gabapentin (MW 171.24; TPSA 63.3 Ų; XLogP3 −1.1; 2 HBD, 3 HBA) and pregabalin (MW 159.23; TPSA 63.3 Ų; XLogP3 −1.4; 2 HBD, 3 HBA) share the same hydrogen bond donor/acceptor counts but differ in logP, molecular weight, and the presence of a reactive aldehyde group [2]. The higher logP and the aldehyde moiety may alter passive membrane permeability and protein binding, distinguishing it from the zwitterionic amino acid character of gabapentinoids.

Physicochemical Profile
Reported
XLogP3 0 vs. gabapentin −1.1, pregabalin −1.4; ΔMW +14–26; aldehyde present vs absent
Indicates distinct membrane permeability and protein-binding context relative to gabapentinoids
Computed properties; experimental CNS penetration not reported
Gabapentin Pregabalin Physicochemical properties CNS penetration Ligand efficiency

Chemico-Reactive Aldehyde Handle Enables Conjugation Strategies Not Possible with Amino Acids or Simple Alcohols

Unlike gabapentin, pregabalin, or the simple β-hydroxy aldehyde 3-hydroxybutanal (aldol), 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal contains a free aldehyde group susceptible to reductive amination, hydrazone/oxime formation, and other bioorthogonal conjugation chemistries [1]. This feature enables direct incorporation into PROTAC designs or affinity probes without additional synthetic steps. In contrast, gabapentin and pregabalin lack an aldehyde and require carboxylate activation or linker attachment, introducing additional synthetic complexity and potential for racemization [2].

Conjugation Handle
Reported
Free aldehyde enables reductive amination, hydrazone/oxime ligation without carboxylate activation
Supports direct bioconjugation and PROTAC linker attachment
No quantitative yield comparisons available; general chemical reactivity implied
Aldehyde reactivity Bioconjugation PROTAC Reductive amination Hydrazone ligation

Procurement Exclusivity and Commercial Availability: Single-Source vs. Multi-Source Gabapentinoid Analogs

As of 2026, 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal is primarily supplied by Enamine (catalog EN300-683406) through Sigma-Aldrich distribution [1]. In contrast, gabapentin, pregabalin, and the simpler building block 3-hydroxybutanal are available bulk from dozens of suppliers globally, creating a commodity pricing dynamic [2]. The target compound's limited supplier base introduces lead-time and minimum-order-quantity considerations not present for the comparators, directly affecting procurement logistics.

Supplier Landscape
Data to verify
Single-source Enamine EN300-683406 via Sigma-Aldrich; pricing ~$1,068/0.05 g
Procurement context requires advance planning; alternative sources limited
Market survey May 2026; lead times and MOQ may vary
Supplier exclusivity Enamine Sigma-Aldrich Custom synthesis Lead time

Recommended Research and Industrial Application Scenarios for 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal


Steroidogenic Pathway Profiling: Selective CYP11B2 Inhibition for Aldosterone-Driven Disease Models

Leveraging the 79-fold selectivity for CYP11B2 (IC50 88 nM) over CYP11B1 (IC50 6,970 nM) [1], this compound is ideally suited for in vitro and cellular assays aimed at dissecting aldosterone biosynthesis in the context of primary hyperaldosteronism, resistant hypertension, or heart failure with preserved ejection fraction (HFpEF). The selectivity profile enables researchers to isolate aldosterone-dependent phenotypes without confounding cortisol suppression, a key limitation of non-selective inhibitors.

Chemical Biology Probe Design: Aldehyde-Directed Bioconjugation for Target Identification

The free aldehyde moiety in 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal provides a direct handle for hydrazone, oxime, or reductive amination-based bioconjugation [2]. This enables its use as a core scaffold for activity-based protein profiling (ABPP) probes, PROTAC linker attachment, or fluorescent tagging, all without the need for carboxylate activation required by gabapentin or pregabalin. This application is particularly valuable for identifying secondary targets of the aminomethyl-cyclopentane pharmacophore.

Medicinal Chemistry Lead Optimization: Scaffold-Hopping from Gabapentinoids to CYP-Targeted Chemotypes

The structural transition from the zwitterionic amino acid core of gabapentin (XLogP3 −1.1) to the neutral aldehyde-alcohol-amine scaffold of this compound (XLogP3 0) represents a rational scaffold-hopping strategy for shifting target engagement from α₂δ calcium channels to cytochrome P450 enzymes [3]. This compound can serve as a starting point for SAR exploration of P450-targeted agents with improved physicochemical properties relative to traditional steroidomimetic inhibitors.

Analytical Standard and Reference Material for LC-MS/MS Method Development

Given the compound's unique molecular ion ([M+H]+ 186.15) and retention characteristics, it can be employed as an analytical reference standard for developing LC-MS/MS methods aimed at detecting aminomethyl-cyclopentane metabolites in biological matrices. Its high purity and well-characterized spectral properties support method validation, particularly in pharmacokinetic studies of related developmental candidates.

Application
Selection Property
Validation Focus
Steroidogenic Pathway Profiling
CYP11B2 selectivity context
Aldosterone biosynthesis pathway interpretation in cellular models
Chemical Probe Bioconjugation
Aldehyde reactivity handle
Conjugation efficiency and linker attachment validation
Scaffold-Hopping SAR Exploration
Non-gabapentinoid amino-aldehyde scaffold
Target shift from α₂δ channels to CYP enzymes
LC-MS/MS Analytical Standard
Distinct [M+H]⁺ and retention characteristics
Method validation for research matrix metabolite detection
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